molecular formula C22H20N4O5S2 B11202108 N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide

Cat. No.: B11202108
M. Wt: 484.6 g/mol
InChI Key: GTPRFTOJFSSDBD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl groups, a methylsulfanyl group, and a thiazolopyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the methoxyphenyl groups: This step involves electrophilic aromatic substitution reactions.

    Attachment of the methylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the thiazolopyrimidine core can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The methoxyphenyl and methylsulfanyl groups could play a role in binding to the active site of enzymes, while the thiazolopyrimidine core could interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-(methylsulfanyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide: is unique due to its specific combination of functional groups and core structure.

    Similar compounds: Other thiazolopyrimidine derivatives, compounds with methoxyphenyl groups, and compounds with methylsulfanyl groups.

Uniqueness

  • The combination of methoxyphenyl, methylsulfanyl, and thiazolopyrimidine in one molecule is unique and may confer specific properties not found in other compounds.
  • Its potential applications in various fields make it a versatile compound for research and development.

Properties

Molecular Formula

C22H20N4O5S2

Molecular Weight

484.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

GTPRFTOJFSSDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC

Origin of Product

United States

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